6-(azepan-1-yl)-9H-purine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(azepan-1-yl)-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-4-6-16(5-3-1)11-9-10(13-7-12-9)14-8-15-11/h7-8H,1-6H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDNHQZTRVRLOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876493 | |
| Record name | ADENINE,6-N,N-HEXAMETHYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90876493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-9H-purine typically involves the introduction of the azepane ring onto a preformed purine scaffold. One common method is the nucleophilic substitution reaction, where a halogenated purine derivative reacts with azepane under basic conditions. For example, 6-chloropurine can be reacted with azepane in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the purine or azepane rings.
Substitution: Alkylated or acylated derivatives with new substituents on the nitrogen atom of the azepane ring.
Scientific Research Applications
6-(azepan-1-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-9H-purine involves its interaction with specific molecular targets. The purine ring can mimic natural purines like adenine and guanine, allowing it to bind to enzymes and receptors involved in nucleic acid metabolism and signaling pathways. The azepane ring can enhance the compound’s binding affinity and specificity, potentially leading to inhibition or modulation of target proteins.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues and Physicochemical Properties
The 6-position of purine is a common site for functionalization. Key analogues include:
Key Observations :
- Functional Groups: Acetylated piperazine (e.g., compound 29 in ) introduces polarity, reducing melting points (e.g., 189–190°C) compared to non-acetylated analogues.
- Bioisosteres: Azathioprine’s nitroimidazole-thioether group enables immunomodulatory activity via metabolic conversion to 6-mercaptopurine .
Pharmacological Activities
Anticancer and Antitubercular Activity
- Piperidin-1-yl Analogues : 6-(Piperidin-1-yl)-9-ferrocenylpurine derivatives exhibit antitumor activity with IC₅₀ values <10 μM in leukemia cells, attributed to redox-active ferrocene moieties .
- Furyl-Substituted Purines : 6-(2-Furyl)-9-(4-methoxyphenylmethyl)-9H-purine shows potent anti-TB activity (MIC = 0.39 μg/mL) by targeting mycobacterial enzymes .
- Azathioprine: Approved for immunosuppression in organ transplantation, acting via inhibition of purine synthesis in lymphocytes .
Cardioprotective Activity
- Nitrate-Ester Analogues: 6-[4-(6-Nitroxyhexanoyl)piperazin-1-yl]-9H-purine triggers cardioprotective mechanisms (e.g., ischemic postconditioning) by releasing nitric oxide, enhancing myocardial salvage post-infarction .
Biological Activity
6-(Azepan-1-yl)-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azepane ring at the 6-position of the purine structure. Its molecular formula is , with a molecular weight of approximately 226.27 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes, notably protein kinases. These interactions can lead to inhibition of kinase activity, which is crucial in various signaling pathways related to cancer cell proliferation. The compound has been shown to selectively inhibit Nek2, a kinase implicated in cancer progression.
Inhibition of Nek2
Research indicates that compounds similar to this compound exhibit potent inhibition against Nek2. For instance, a study reported that derivatives with similar structures demonstrated IC50 values in the nanomolar range for Nek2 inhibition, indicating strong potency:
| Compound | Structure | IC50 (Nek2) |
|---|---|---|
| 1 | (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purine | 0.023 μM |
| 2 | 6-Ethynylpurine derivative | 0.140 μM |
These findings suggest that modifications at the 6-position can significantly enhance inhibitory activity against Nek2 and potentially other kinases involved in tumorigenesis .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and leukemia cells. For example:
- Cell Line : SKBR3 (Breast Cancer)
- GI50 : 2.2 μM (indicating growth inhibition at this concentration)
Further investigations revealed that these compounds induce cell cycle arrest and apoptosis in treated cells, showcasing their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted several key features that influence the biological activity of purine derivatives:
- Substituent Variation : The nature of substituents at the 6-position plays a critical role in determining potency and selectivity for specific kinases.
- Side Chain Modifications : Variations in the azepane side chain can affect solubility and binding affinity, impacting overall efficacy.
- Covalent Binding : Some derivatives have been shown to form covalent bonds with cysteine residues in target enzymes, leading to irreversible inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
